molecular formula C9H10N4O B14670125 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide CAS No. 43024-19-7

5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide

Cat. No.: B14670125
CAS No.: 43024-19-7
M. Wt: 190.20 g/mol
InChI Key: MCXZEAUFVCMQFN-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide typically involves the reaction of 5-aminopyrazole-4-carboxamide derivatives with various reagents. One common method includes the reaction of 5-aminopyrazole-4-carboxamide with 3-(dimethylamino)-1-phenylprop-2-en-1-one in glacial acetic acid, leading to the formation of pyrazolo[1,5-A]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for larger-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to glucocerebrosidase, enhancing its activity and facilitating its translocation to the lysosomal compartment in fibroblasts . This interaction is crucial for its potential therapeutic effects in conditions such as Gaucher disease.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,7-dimethylpyrazolo[1,5-A]pyrimidine
  • 3-Chloro-5,7-dimethylpyrazolo[1,5-A]pyrimidine
  • 3-Iodo-5,7-dimethylpyrazolo[1,5-A]pyrimidine

Uniqueness

5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide stands out due to its specific substitution pattern and the presence of the carboxamide group, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-5-3-6(2)13-9(12-5)7(4-11-13)8(10)14/h3-4H,1-2H3,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXZEAUFVCMQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589664
Record name 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43024-19-7
Record name 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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